4-Bromo-2,6-dimethylphenyl 3-methoxybenzoate
Description
4-Bromo-2,6-dimethylphenyl 3-methoxybenzoate is an ester derivative synthesized from 4-bromo-2,6-dimethylphenol and 3-methoxybenzoic acid. The compound features a bromine atom at the para position and methyl groups at the ortho positions on the phenyl ring, coupled with a 3-methoxy-substituted benzoate ester.
Properties
IUPAC Name |
(4-bromo-2,6-dimethylphenyl) 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-10-7-13(17)8-11(2)15(10)20-16(18)12-5-4-6-14(9-12)19-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAZJMBEVMVGAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)C2=CC(=CC=C2)OC)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-dimethylphenyl 3-methoxybenzoate typically involves the esterification of 4-bromo-2,6-dimethylphenol with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-dimethylphenyl 3-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of 4-bromo-2,6-dimethylbenzoic acid or 4-bromo-2,6-dimethylbenzaldehyde.
Reduction: Formation of 4-bromo-2,6-dimethylphenyl methanol.
Scientific Research Applications
Biological Activities
Research indicates that 4-Bromo-2,6-dimethylphenyl 3-methoxybenzoate exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains. This makes it a candidate for developing new antibacterial agents.
- Anti-inflammatory Effects : Preliminary investigations suggest that the compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
- Potential Anticancer Activity : Some derivatives have been evaluated for their anticancer properties, demonstrating efficacy in inhibiting tumor cell proliferation in vitro.
Applications in Pharmaceuticals
The pharmaceutical applications of this compound include:
- Drug Development : The compound serves as a scaffold for synthesizing new drugs targeting specific diseases. Its ability to modify functional groups allows chemists to tailor its properties for enhanced efficacy and reduced toxicity.
- Analytical Chemistry : It can be used as a standard in analytical methods such as HPLC or GC-MS for quantifying related compounds in complex mixtures.
Case Studies
Several case studies illustrate the applications of this compound:
- Antibacterial Activity Study : A study evaluated the antibacterial effects of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control samples, suggesting its potential as a lead compound for antibiotic development.
- Synthesis of Novel Anticancer Agents : Researchers synthesized a series of analogs based on the core structure of this compound. These compounds were tested for their ability to inhibit cancer cell lines, with some showing promising results in reducing cell viability.
Summary Table of Properties and Applications
| Property/Feature | Description |
|---|---|
| Chemical Structure | Aromatic ester with bromo and methoxy substituents |
| Synthesis Methods | Esterification, substitution reactions |
| Biological Activities | Antimicrobial, anti-inflammatory, anticancer |
| Pharmaceutical Applications | Drug development, analytical standards |
| Case Studies | Antibacterial activity and anticancer agent synthesis |
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dimethylphenyl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxybenzoate group play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl 4-bromo-2,6-difluorobenzoate
- Structure : Differs in substituents (2,6-difluoro vs. 2,6-dimethyl) and ester group (methyl vs. 3-methoxy-substituted phenyl).
- Key Properties :
4-Bromo-2,6-dimethylphenyl Isothiocyanate
- Structure : Shares the 4-bromo-2,6-dimethylphenyl group but replaces the ester with an isothiocyanate (-N=C=S).
- Key Properties :
Sodium 3-Methoxybenzoate
- Structure : Contains the same 3-methoxybenzoate moiety but as a carboxylate salt.
- Key Properties: IR bands at 1568 cm⁻¹ (asymmetric COO⁻) and 1400 cm⁻¹ (symmetric COO⁻), contrasting with the ester’s C=O stretch .
Spectroscopic and Thermal Properties
*Inferred from analogous esters.
Biological Activity
4-Bromo-2,6-dimethylphenyl 3-methoxybenzoate is an organic compound with potential biological activities that are under investigation for various therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C16H17BrO3
- Molecular Weight : 351.21 g/mol
- IUPAC Name : this compound
The compound features a bromine atom and two methyl groups on the phenyl ring, as well as a methoxy group attached to the benzoate moiety. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets:
- Antimicrobial Activity : Similar compounds have shown the ability to disrupt microbial cell membranes, suggesting a potential role in antimicrobial applications.
- Receptor Modulation : The compound may influence receptor pathways, particularly those involved in drug metabolism and detoxification processes such as the Pregnane X receptor (PXR) which plays a crucial role in the regulation of genes involved in drug metabolism .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the structure of benzoate derivatives can significantly alter their biological activity. For instance:
- The presence of bromine and methyl groups can enhance lipophilicity and potentially increase membrane permeability, leading to improved bioactivity .
- Variations in the substituents on the phenyl ring can lead to different pharmacological profiles, emphasizing the importance of SAR studies in drug development.
Case Studies
- Antimicrobial Screening : A study screened various benzoate derivatives for antimicrobial activity against common pathogens. Compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, indicating potential therapeutic applications in infection control.
- PXR Activation Studies : Investigations into compounds activating PXR revealed that certain structural features correlate with enhanced receptor binding affinity. This suggests that derivatives like this compound could be explored for their ability to modulate drug metabolism pathways .
Comparative Analysis
The following table summarizes key findings related to the biological activity of this compound compared to other related compounds:
| Compound Name | Antimicrobial Activity | PXR Activation | Notes |
|---|---|---|---|
| This compound | Moderate | Yes | Potential for drug metabolism modulation |
| 4-Iodobenzoic Acid | High | No | Stronger antimicrobial properties |
| 3-(4-Iodophenoxymethyl)benzoic Acid | Low | Yes | Limited bioactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
